molecular formula C12H16ClNO7 B3325321 (3S,4S,5S,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrochloride CAS No. 210049-17-5

(3S,4S,5S,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrochloride

Cat. No. B3325321
M. Wt: 321.71 g/mol
InChI Key: URGDEQRHHDUHCP-BRGOTAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S,5S,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO7 and its molecular weight is 321.71 g/mol. The purity is usually 95%.
The exact mass of the compound (3S,4S,5S,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrochloride is 321.0615295 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3S,4S,5S,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S,5S,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chlorogenic Acid and Its Derivatives: A Closer Look

Chlorogenic acid (CGA) is a prevalent phenolic compound found in green coffee extracts and tea, displaying a wide array of biological and pharmacological effects. These effects include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and a central nervous system stimulator. CGA has also been shown to regulate lipid and glucose metabolism, offering therapeutic potential for metabolic disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects and the hypocholesterolemic influence are particularly noteworthy, suggesting its use as a natural safeguard and food additive (Naveed et al., 2018).

properties

IUPAC Name

(3S,4S,5S,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7.ClH/c13-5-3-1-2-4-6(5)19-12-9(16)7(14)8(15)10(20-12)11(17)18;/h1-4,7-10,12,14-16H,13H2,(H,17,18);1H/t7-,8-,9-,10?,12+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGDEQRHHDUHCP-BRGOTAQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2C(C(C(C(O2)C(=O)O)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N)O[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675598
Record name 2-Aminophenyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DISCONTINUED. See A623995"

CAS RN

210049-17-5
Record name 2-Aminophenyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S,5S,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrochloride
Reactant of Route 2
(3S,4S,5S,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrochloride
Reactant of Route 3
(3S,4S,5S,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrochloride
Reactant of Route 4
(3S,4S,5S,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrochloride
Reactant of Route 5
(3S,4S,5S,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrochloride
Reactant of Route 6
(3S,4S,5S,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrochloride

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